molecular formula C12H7Cl2N3 B2792959 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile CAS No. 339008-49-0

2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile

Cat. No.: B2792959
CAS No.: 339008-49-0
M. Wt: 264.11
InChI Key: FACWDHXHOZSBKO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is an organic compound that belongs to the class of nitriles It features a chlorophenyl group and a chloropyridazinyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with 6-chloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chlorophenyl and chloropyridazinyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structural features allow it to interact with various biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(6-chloropyridin-3-yl)acetonitrile
  • 2-(4-Chlorophenyl)-2-(6-chloropyrimidin-3-yl)acetonitrile
  • 2-(4-Chlorophenyl)-2-(6-chloropyrazin-3-yl)acetonitrile

Uniqueness

2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is unique due to the presence of both chlorophenyl and chloropyridazinyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10(7-15)11-5-6-12(14)17-16-11/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACWDHXHOZSBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=NN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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